A Senior Application Scientist's Technical Guide to 2-(Bromomethyl)-6-fluoropyridine Hydrochloride
A Senior Application Scientist's Technical Guide to 2-(Bromomethyl)-6-fluoropyridine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Significance
2-(Bromomethyl)-6-fluoropyridine hydrochloride is a specialized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature—a pyridine core, a reactive bromomethyl group, and an electron-withdrawing fluorine atom—makes it a highly valuable reagent for introducing the 6-fluoropyridin-2-yl)methyl moiety into target molecules. The fluorine substitution is particularly noteworthy; it is a well-established strategy in drug design to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base. This guide provides an in-depth examination of its chemical properties, reactivity, synthesis, handling, and applications, offering field-proven insights for its effective use in a research and development setting.
Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of reproducible science. The properties of 2-(Bromomethyl)-6-fluoropyridine and its hydrochloride salt are distinct. The hydrochloride salt is typically preferred for its improved stability and ease of handling as a solid.
Table 1: Core Compound Identifiers and Properties
| Property | 2-(Bromomethyl)-6-fluoropyridine Hydrochloride | 2-(Bromomethyl)-6-fluoropyridine (Free Base) |
| CAS Number | 635723-86-3[5] | 100202-78-6[6][7][8][9][10] |
| Molecular Formula | C₆H₆BrClFN | C₆H₅BrFN[6][7][9] |
| Molecular Weight | 226.48 g/mol (Calculated) | 190.01 g/mol [7][9] |
| Appearance | Typically an off-white to yellow solid | Yellow oily liquid[7][10] |
| Storage Temperature | Cold-chain recommended[5] | -20°C[10] |
Note: The molecular weight for the hydrochloride is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the free base.
Synthesis and Mechanistic Considerations
The synthesis of the parent compound, 2-(bromomethyl)-6-fluoropyridine, is typically achieved via a free-radical bromination of 2-fluoro-6-methylpyridine.[7] This transformation is a classic example of selective benzylic halogenation.
Synthetic Rationale
The choice of reagents is critical for maximizing yield and minimizing side reactions.
-
Starting Material: 2-Fluoro-6-methylpyridine is the logical precursor. The fluorine atom is introduced earlier in the synthesis, often via a diazotization-fluorination sequence (Balz–Schiemann reaction) on an aminopyridine precursor.[11]
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[7] It provides a low, steady concentration of bromine radicals, which favors selective substitution at the methyl group (the benzylic position) over electrophilic addition to the pyridine ring.
-
Initiator: A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the chain reaction at a controlled temperature.[7]
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) is traditionally used to prevent interference with the radical mechanism.[7][12]
Reaction Workflow
The diagram below illustrates the logical flow of the synthesis, from starting materials to the purified free base, which can then be converted to the hydrochloride salt.
Caption: Synthetic workflow for the free base.
Exemplary Experimental Protocol (Free Base Synthesis)
This protocol is adapted from established procedures and should be performed by qualified personnel with appropriate safety measures.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-fluoro-6-methylpyridine (1.0 eq), N-bromosuccinimide (0.87 eq), and AIBN (0.09 eq) in carbon tetrachloride.
-
Heating: Heat the reaction mixture to 80°C and maintain vigorous stirring for 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a pad of diatomaceous earth to remove the insoluble solids.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 9:1 v/v) to yield the product as a yellow oil.[7]
-
HCl Salt Formation: To form the hydrochloride, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) and bubble dry HCl gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete. Filter and dry the resulting solid.
Chemical Reactivity and Applications
The utility of 2-(bromomethyl)-6-fluoropyridine hydrochloride stems from the distinct reactivity of its functional groups.
The Reactive Center: The Bromomethyl Group
The primary site of reactivity is the bromomethyl group.[8][13] It is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.
-
Causality: The carbon of the CH₂Br group is analogous to a benzylic carbon. It is activated by the adjacent pyridine ring, and the bromide ion is an excellent leaving group. This makes it significantly more reactive towards nucleophiles than the C-F or C-Br bonds directly on the aromatic ring.[13]
Common Transformations:
-
Alkylation of N-nucleophiles: Amines, anilines, imidazoles, and other nitrogen heterocycles.
-
Alkylation of O-nucleophiles: Phenols and alcohols (Williamson ether synthesis).
-
Alkylation of S-nucleophiles: Thiols and thiophenols.
-
Formation of C-C bonds: Reaction with carbanions or organometallic reagents.
This reactivity makes the compound a key building block for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[6][8]
The Modulating Center: The 6-Fluoro Group
The fluorine atom at the 6-position is not a leaving group under typical nucleophilic substitution conditions but plays a crucial role in modulating the molecule's properties.
-
Electronic Effects: As a strongly electronegative atom, fluorine withdraws electron density from the pyridine ring, influencing the pKa of the pyridine nitrogen and the overall electronic character of the molecule.[8][14]
-
In Drug Design: In a final drug candidate, the C-F bond is exceptionally strong and resistant to metabolic cleavage.[4] This can block metabolic oxidation at that position, enhancing the drug's half-life and bioavailability.[2][3]
Caption: Reactivity profile with common nucleophiles.
Safety, Handling, and Storage
Halogenated pyridines, especially those with reactive side chains like a bromomethyl group, require careful handling.[8][15]
Table 2: Safety and Handling Protocol
| Aspect | Protocol | Rationale & Justification |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat.[15][16] | The compound is a potential skin and respiratory irritant. The bromomethyl group is a lachrymator and alkylating agent. Standard PPE is non-negotiable to prevent contact.[16] |
| Engineering Controls | Always handle in a certified chemical fume hood.[15][16] | The compound may be volatile, and its vapors are harmful if inhaled. A fume hood provides essential protection from respiratory exposure.[15] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from heat and ignition sources.[15][17] Recommended storage at -20°C for the free base and under cold-chain for the hydrochloride.[5][10] | Prevents degradation and reaction with atmospheric moisture. Low temperature storage maintains long-term stability. The hydrochloride salt is hygroscopic. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[17] | These can cause vigorous, potentially hazardous reactions. Bases will deprotonate the hydrochloride and may promote side reactions. |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[16][18] Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | Prevents environmental contamination and exposure. Proper disposal is a legal and ethical requirement. |
References
-
BLD Pharm. 2-(Bromomethyl)-6-fluoropyridine hydrochloride.
-
A2B Chem. 100202-78-6 | 2-(Bromomethyl)-6-fluoropyridine.
-
ChemicalBook. 2-(BroMoMethyl)-6-fluoropyridine CAS#: 100202-78-6.
-
CymitQuimica. CAS 100202-78-6: Pyridine, 2-(bromomethyl)-6-fluoro-.
-
American Elements. 2-(Bromomethyl)-6-fluoropyridine.
-
Sigma-Aldrich. 2-(Bromomethyl)-6-fluoropyridine | 100202-78-6.
-
CymitQuimica. CAS 144100-07-2: 2-Bromo-6-Fluoropyridine.
-
Benchchem. Solvent Effects on the Reactivity of 2-Bromo-6-(bromomethyl)pyridine.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine?
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
-
Benchchem. Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol.
-
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
Lab Alley. Pyridine Safety Data Sheet (SDS).
-
Fluorochem. 2-(BROMOMETHYL)-6-CHLOROPYRIDINE (CAS 63763-79-1).
-
PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
-
PMC. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications.
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
-
ResearchGate. Fluorine in drug discovery: Role, design and case studies.
-
Thermo Scientific Chemicals. 2-Bromo-6-fluoropyridine, 97%.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. researchgate.net [researchgate.net]
- 5. 635723-86-3|2-(Bromomethyl)-6-fluoropyridine hydrochloride|BLD Pharm [bldpharm.com]
- 6. a2bchem.com [a2bchem.com]
- 7. 2-(BroMoMethyl)-6-fluoropyridine CAS#: 100202-78-6 [m.chemicalbook.com]
- 8. CAS 100202-78-6: Pyridine, 2-(bromomethyl)-6-fluoro- [cymitquimica.com]
- 9. americanelements.com [americanelements.com]
- 10. 2-(Bromomethyl)-6-fluoropyridine | 100202-78-6 [sigmaaldrich.com]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. fishersci.com [fishersci.com]
- 18. media.laballey.com [media.laballey.com]
